molecular formula C18H15N5O B12894163 N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide CAS No. 821004-33-5

N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide

Cat. No.: B12894163
CAS No.: 821004-33-5
M. Wt: 317.3 g/mol
InChI Key: AMNPMHIFVVKTQD-UHFFFAOYSA-N
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Description

N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an imidazo[4,5-c]pyrazole core, which is a fused ring system containing both imidazole and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvent selection, and reaction condition optimization to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyrazole Derivatives: Compounds with similar core structures but different substituents.

    Benzamide Derivatives: Compounds with the benzamide moiety but different core structures.

Uniqueness

N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide is unique due to its specific combination of the imidazo[4,5-c]pyrazole core and benzamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

CAS No.

821004-33-5

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

N-(6-benzyl-2H-imidazo[4,5-c]pyrazol-3-yl)benzamide

InChI

InChI=1S/C18H15N5O/c24-18(14-9-5-2-6-10-14)20-16-15-17(22-21-16)23(12-19-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,20,21,22,24)

InChI Key

AMNPMHIFVVKTQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(NN=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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